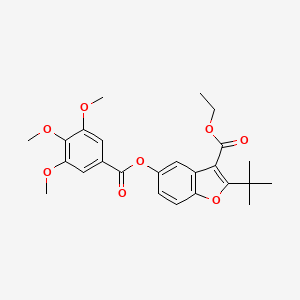

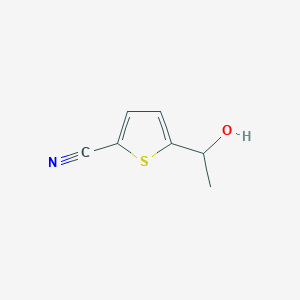

![molecular formula C16H14O4S2 B2878183 2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid CAS No. 52961-83-8](/img/structure/B2878183.png)

2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid” is also known as “2,2’-DITHIODIBENZOIC ACID” or "2-((2-CARBOXYPHENYL)DISULFANYL)BENZOIC ACID" . It is a compound that has been used in various scientific research .

Chemical Reactions Analysis

Carboxylic acids, which are part of the compound’s structure, undergo various reactions. For instance, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2. This reaction occurs by a nucleophilic acyl substitution pathway .Wissenschaftliche Forschungsanwendungen

Benzoic Acid Derivatives in Food and Environmental Impact

Benzoic acid and its derivatives, including complex structures akin to 2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid, play significant roles in various applications, ranging from their natural occurrence in foods to their synthetic use as preservatives. These compounds are recognized for their antibacterial and antifungal properties, making them valuable in preserving food, cosmetics, and pharmaceuticals. Their widespread use and environmental distribution raise important discussions regarding human exposure, metabolism, and potential health effects, leading to ongoing research and controversy surrounding their safety and application (del Olmo, Calzada, & Nuñez, 2017).

Novel Antidepressant Metabolism

The metabolism of novel antidepressants, such as Lu AA21004, has been extensively studied, revealing complex biotransformation pathways that involve oxidative metabolism to produce benzoic acid derivatives. These studies highlight the intricate role of cytochrome P450 enzymes in the metabolic conversion of pharmaceutical compounds to their active or inactive forms, providing insight into drug efficacy, safety, and the design of new therapeutic agents (Hvenegaard et al., 2012).

Catalysis and Organic Synthesis

Research on benzoic acid derivatives has also extended to the field of catalysis, where these compounds are utilized in innovative synthetic methodologies. For instance, the meta-C–H functionalization of benzoic acid derivatives presents a challenging yet rewarding strategy for constructing complex organic molecules. This approach leverages the selective activation of carbon-hydrogen bonds, offering a streamlined path to diversify benzoic acid frameworks, which is crucial for the development of new drugs and materials (Li et al., 2016).

Stress Tolerance in Plants

The role of benzoic acid and its derivatives in inducing stress tolerance in plants represents another intriguing application. These molecules have been shown to confer resistance to various stresses, such as heat, drought, and chilling, in crops. Understanding the underlying mechanisms by which benzoic acid imparts stress tolerance can lead to agricultural innovations that enhance crop resilience in the face of climate change (Senaratna et al., 2004).

Environmental Chemistry and Photodegradation

In environmental chemistry, the photodegradation of benzoic acid derivatives under sunlight has been studied to assess their stability and transformation in natural waters. These investigations provide essential data on the fate of chemical pollutants, contributing to the development of strategies for mitigating environmental contamination and understanding the ecological impact of synthetic chemicals (Traulsen, Andersson, & Ehrhardt, 1999).

Wirkmechanismus

Target of Action

Benzoic acid derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors .

Mode of Action

It’s known that benzoic acid derivatives can undergo decarboxylative hydroxylation, a process that involves the removal of a carboxyl group and the addition of a hydroxyl group . This transformation could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .

Result of Action

Some benzoic acid derivatives have been shown to exhibit analgesic activities , suggesting that this compound could potentially have similar effects.

Eigenschaften

IUPAC Name |

2-[2-(2-carboxyphenyl)sulfanylethylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S2/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYXUFZFWQIKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

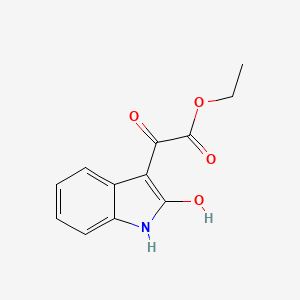

![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)

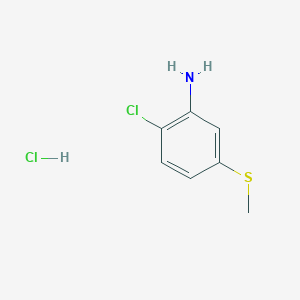

![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)

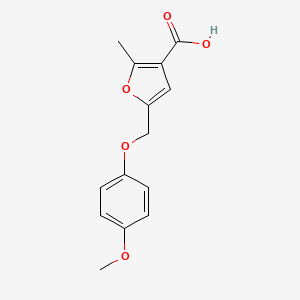

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)

![N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2878109.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2878112.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2878120.png)

![2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2878121.png)

![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)